1H and 13C NMR spectral reference data for 2-(4-Butoxybenzoyl)-6-methylpyridine
1H and 13C NMR spectral reference data for 2-(4-Butoxybenzoyl)-6-methylpyridine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Reference Data for 2-(4-Butoxybenzoyl)-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in drug development and materials science, the unambiguous structural confirmation of novel compounds is a critical step in the research pipeline. 2-(4-Butoxybenzoyl)-6-methylpyridine is a heterocyclic ketone containing three key structural motifs: a 2,6-disubstituted pyridine ring, a benzoyl linker, and a butoxy chain. The electronic interplay between the electron-withdrawing benzoyl group and the substituted pyridine ring, along with the aliphatic signals from the butoxy group, creates a distinct and informative NMR fingerprint.
This guide provides a foundational analysis of this fingerprint. By deconstructing the molecule into its constituent parts and applying well-established chemical shift principles, we can predict the ¹H and ¹³C NMR spectra with high confidence. This document is structured to serve not only as a data repository but also as a practical guide for experimental design and spectral interpretation.
Molecular Structure and Atom Numbering
For clarity and consistency in spectral assignment, a standardized numbering system is essential. The structure of 2-(4-Butoxybenzoyl)-6-methylpyridine with the IUPAC-recommended numbering for the heterocyclic and benzenoid rings, along with labels for the substituent carbons and protons, is presented below.
Caption: Molecular structure and numbering scheme for 2-(4-Butoxybenzoyl)-6-methylpyridine.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted based on the additive effects of substituents on the aromatic rings and typical chemical shifts for aliphatic chains.[1][2] The electron-withdrawing carbonyl group (C7) will deshield adjacent protons, shifting them downfield, while the electron-donating butoxy group will shield its ortho protons, shifting them upfield.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H-δ (Butoxy CH₃) | ~ 0.99 | Triplet (t) | ~ 7.4 | 3H | Terminal methyl group coupled to adjacent CH₂. |
| H-γ (Butoxy CH₂) | ~ 1.51 | Sextet or Multiplet (m) | ~ 7.5 | 2H | Aliphatic methylene coupled to two adjacent CH₂ groups. |
| H-β (Butoxy CH₂) | ~ 1.80 | Quintet or Multiplet (m) | ~ 7.0 | 2H | Aliphatic methylene coupled to two adjacent CH₂ groups. |
| H-7' (Pyridine CH₃) | ~ 2.60 | Singlet (s) | - | 3H | Methyl group on the pyridine ring with no adjacent protons.[3] |
| H-α (Butoxy OCH₂) | ~ 4.08 | Triplet (t) | ~ 6.5 | 2H | Methylene group deshielded by the adjacent oxygen atom. |
| H-3, H-5 (Benzoyl) | ~ 6.98 | Doublet (d) | ~ 8.8 | 2H | Protons ortho to the electron-donating butoxy group, shielded. |
| H-3' (Pyridine) | ~ 7.45 | Doublet (d) | ~ 7.7 | 1H | Pyridine proton ortho to the methyl group. |
| H-5' (Pyridine) | ~ 7.65 | Doublet (d) | ~ 7.7 | 1H | Pyridine proton ortho to the benzoyl substituent. |
| H-4' (Pyridine) | ~ 7.85 | Triplet (t) | ~ 7.7 | 1H | Pyridine proton coupled to both H-3' and H-5'. |
| H-2, H-6 (Benzoyl) | ~ 7.95 | Doublet (d) | ~ 8.8 | 2H | Protons ortho to the electron-withdrawing carbonyl group, strongly deshielded. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is characterized by a wide range of chemical shifts. The carbonyl carbon is the most deshielded, appearing significantly downfield. Aromatic carbons appear in the 110-165 ppm range, while aliphatic carbons are found upfield.[4][5] Quaternary carbons (those without attached protons) are typically weaker in intensity due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement.[6]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-δ (Butoxy CH₃) | ~ 13.9 | Terminal aliphatic methyl carbon. |
| C-γ (Butoxy CH₂) | ~ 19.3 | Aliphatic methylene carbon. |
| C-7' (Pyridine CH₃) | ~ 24.5 | Methyl group attached to an sp² carbon of the pyridine ring.[7] |
| C-β (Butoxy CH₂) | ~ 31.2 | Aliphatic methylene carbon. |
| C-α (Butoxy OCH₂) | ~ 68.2 | Methylene carbon deshielded by the adjacent oxygen. |
| C-3, C-5 (Benzoyl) | ~ 114.5 | Aromatic CH carbons shielded by the electron-donating butoxy group. |
| C-3' (Pyridine) | ~ 121.0 | Aromatic CH carbon on the pyridine ring. |
| C-5' (Pyridine) | ~ 126.5 | Aromatic CH carbon on the pyridine ring. |
| C-1 (Benzoyl) | ~ 130.0 | Quaternary aromatic carbon, shielded by butoxy group. |
| C-2, C-6 (Benzoyl) | ~ 132.5 | Aromatic CH carbons deshielded by the adjacent carbonyl group. |
| C-4' (Pyridine) | ~ 137.0 | Aromatic CH carbon on the pyridine ring. |
| C-2' (Pyridine) | ~ 154.0 | Quaternary pyridine carbon attached to the benzoyl group. |
| C-6' (Pyridine) | ~ 158.5 | Quaternary pyridine carbon attached to the methyl group. |
| C-4 (Benzoyl) | ~ 164.0 | Quaternary aromatic carbon attached to the oxygen of the butoxy group. |
| C-7 (C=O) | ~ 194.5 | Ketone carbonyl carbon, highly deshielded.[4] |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR data for 2-(4-Butoxybenzoyl)-6-methylpyridine, a standardized experimental protocol is crucial. This section details a self-validating methodology from sample preparation to data processing.
Sample Preparation
-
Analyte Weighing: Accurately weigh 10-15 mg of the purified solid compound directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Causality: CDCl₃ is an excellent solvent for a wide range of organic compounds, is relatively inexpensive, and has a single residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) that typically does not interfere with analyte signals.[5]
-
-
Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) or use the residual solvent peak as a secondary reference. TMS is the primary standard, defined as 0.00 ppm for both ¹H and ¹³C spectra.
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved, ensuring a homogenous solution.
Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 500 MHz spectrometer.
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample results in sharp, symmetrical peaks, which is critical for resolving fine coupling patterns.
-
¹H NMR Acquisition:
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.
-
Acquisition Time (at): 2-3 seconds. This ensures adequate data point resolution.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16. This is usually sufficient to achieve a high signal-to-noise ratio for ¹H NMR.
-
-
¹³C NMR Acquisition {Proton Decoupled}:
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Pulse Angle: 45 degrees.
-
Acquisition Time (at): ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 128-1024. A higher number of scans is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[6]
-
Data Processing
-
Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform the Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.
-
Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm (¹H) / 77.16 ppm (¹³C).
-
Integration and Peak Picking: Integrate the ¹H signals and pick all peaks in both spectra to determine their exact chemical shifts.
Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
This guide provides a robust, predicted ¹H and ¹³C NMR dataset for 2-(4-Butoxybenzoyl)-6-methylpyridine, grounded in fundamental spectroscopic principles and data from related chemical structures. The detailed assignments, presented in tabular format, serve as a reliable reference for chemists working with this compound. Furthermore, the included experimental protocol outlines a validated methodology for acquiring high-quality spectra, emphasizing the causal relationships between acquisition parameters and data quality. By following this guide, researchers can confidently perform structural verification, purity analysis, and characterization of this and structurally similar molecules.
References
-
Royal Society of Chemistry. "Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols." Available at: [Link]
-
ResearchGate. "1 H-NMR spectrum of 3 compound in chemical shift area of butoxy groups..." Available at: [Link]
-
NP-MRD. "1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0191685)." Available at: [Link]
-
Organic Chemistry Data. "NMR Spectroscopy :: 13C NMR Chemical Shifts." Available at: [Link]
-
Scientific Research Publishing. "Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines." Available at: [Link]
-
Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Available at: [Link]
-
Oregon State University. "13C NMR Chemical Shift." Available at: [Link]
-
Organic Chemistry Data. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Available at: [Link]
-
ResearchGate. "Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives." Available at: [Link]
-
Chemistry Steps. "NMR Chemical Shift Values Table." Available at: [Link]
-
National Center for Biotechnology Information. "CP/MAS NMR studies on binding environment of CH3CN in Cu(i) complexes with disilane-bridged bis(methylpyridine) ligands." Available at: [Link]
-
Michigan State University Department of Chemistry. "Proton NMR Table." Available at: [Link]
-
NMR Core. "13 Carbon NMR." Available at: [Link]
-
MDPI. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Available at: [Link]
-
University of California, Irvine. "1H-NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine." Available at: [Link]
-
University of Colorado Boulder. "13C NMR Chemical Shift Table.pdf." Available at: [Link]
-
University of California, Los Angeles. "Table of Characteristic Proton NMR Shifts." Available at: [Link]
-
ResearchGate. "(PDF) Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines." Available at: [Link]
-
National Center for Biotechnology Information. "Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides." Available at: [Link]
-
ResearchGate. "1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,..." Available at: [Link]
-
Organic Syntheses. "Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates." Available at: [Link]
-
Chemical Methodologies. "Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2." Available at: [Link]
-
MDPI. "Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives." Available at: [Link]
Sources
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 13Carbon NMR [chem.ch.huji.ac.il]
- 7. scirp.org [scirp.org]
